molecular formula C17H18FNO5S2 B2656271 Methyl 2-((1-(5-fluorobenzo[b]thiophene-2-carbonyl)piperidin-4-yl)sulfonyl)acetate CAS No. 1448030-77-0

Methyl 2-((1-(5-fluorobenzo[b]thiophene-2-carbonyl)piperidin-4-yl)sulfonyl)acetate

Cat. No. B2656271
CAS RN: 1448030-77-0
M. Wt: 399.45
InChI Key: DJNDHKYJCLSYAX-UHFFFAOYSA-N
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Description

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

The synthesis of thiophene derivatives often involves condensation reactions, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .


Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .


Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Synthesis and Pharmacological Potential

  • Benzo[b]thiophene derivatives have been investigated for their potential as topically active inhibitors of ocular carbonic anhydrase , which could be beneficial in treating glaucoma. Specific compounds like 6-hydroxybenzo[b]thiophene-2-sulfonamide and its acetate ester showed potent ocular hypotensive activity, indicating their promise for clinical evaluation (S. Graham et al., 1989).

  • Research on sulfoxide thermolysis in β‐Amino‐α‐sulfinyl Esters, including compounds related to the chemical structure of interest, has highlighted the influence of solvents on the regioselectivity of reactions, which is crucial for designing compounds with specific biological activities (Markus Bänziger et al., 2002).

  • The 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group has been utilized for protecting hydroxyl groups in synthetic chemistry, highlighting a methodology that could be relevant for modifying and enhancing the biological activity of compounds including the target molecule (S. Spjut et al., 2010).

Enantioselective Synthesis and Application

  • An enantioselective synthesis route for sulfamate-fused 2,6-disubstituted piperidin-4-ones has been developed, indicating the significance of such structures in medicinal chemistry for creating compounds with high stereochemical purity and potentially unique biological activities (Yong Liu et al., 2013).

Antibacterial Activities

  • Novel 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives have been synthesized and demonstrated antibacterial activities, suggesting the potential of related compounds in developing new antimicrobial agents (Wu Qi, 2014).

Mechanism of Action

Thiophene-mediated molecules exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Future Directions

Thiophene and its derivatives continue to be a topic of interest for scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

properties

IUPAC Name

methyl 2-[1-(5-fluoro-1-benzothiophene-2-carbonyl)piperidin-4-yl]sulfonylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO5S2/c1-24-16(20)10-26(22,23)13-4-6-19(7-5-13)17(21)15-9-11-8-12(18)2-3-14(11)25-15/h2-3,8-9,13H,4-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJNDHKYJCLSYAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC3=C(S2)C=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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